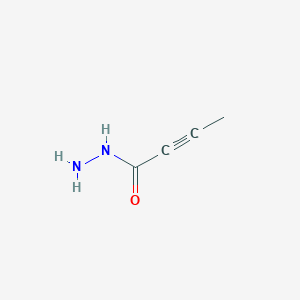

2-Butynoic acid hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydrazones, including 2-Butynoic acid hydrazide, can be achieved by combining suitable aldehydes with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Molecular Structure Analysis

The molecular structure of 2-Butynoic acid hydrazide can be represented by the formula C5H7N3O2. The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

Hydrazones, including 2-Butynoic acid hydrazide, are used as precursors in reactions leading to the construction of heterocycles . They are also involved in the cyclization of gamma-butyrolactones .

Physical And Chemical Properties Analysis

2-Butynoic acid hydrazide is a colorless solid that is soluble in water and polar organic solvents. It has a molecular weight of 84.07 .

Scientific Research Applications

- But-2-ynehydrazide derivatives have shown promise as antibacterial agents. Researchers have explored their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- But-2-ynehydrazide derivatives exhibit diverse pharmacological activities. These include anticonvulsant, anti-inflammatory, and antidepressant effects .

- But-2-ynehydrazide derivatives have been investigated for their herbicidal properties. These compounds may inhibit plant growth by interfering with key metabolic processes .

- Some but-2-ynehydrazide derivatives have demonstrated antimalarial activity. These compounds could serve as leads for developing new antimalarial drugs .

- But-2-ynehydrazide derivatives have been evaluated for their antimycobacterial properties. Mycobacterium tuberculosis, the causative agent of tuberculosis, is a major focus .

- But-2-ynehydrazide derivatives have attracted attention in cancer research. They exhibit cytotoxic effects against cancer cells .

Antibacterial Agents

Pharmaceuticals

Herbicides

Antimalarial Activity

Antimycobacterial Agents

Anticancer Research

Safety and Hazards

properties

IUPAC Name |

but-2-ynehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-4(7)6-5/h5H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXPXCISFJXFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butynoic acid hydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)

![[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2356546.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)